molecular formula C8H6F2N2S B13260710 2-(Difluoromethyl)-1,3-benzothiazol-7-amine

2-(Difluoromethyl)-1,3-benzothiazol-7-amine

Cat. No.: B13260710
M. Wt: 200.21 g/mol
InChI Key: OOVBATIABWVUDH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-benzothiazol-7-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a benzothiazole ring substituted with a difluoromethyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of benzothiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-1,3-benzothiazol-7-amine may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-benzothiazol-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include difluoromethylated sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1,3-benzothiazol-7-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may act as a hydrogen bond donor, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethyl-1,3-benzothiazole
  • 2-(Difluoromethyl)-1,3-benzoxazole
  • 2-(Difluoromethyl)-1,3-benzimidazole

Uniqueness

2-(Difluoromethyl)-1,3-benzothiazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its hydrogen-bonding ability and lipophilicity compared to its methylated analogues .

Properties

Molecular Formula

C8H6F2N2S

Molecular Weight

200.21 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazol-7-amine

InChI

InChI=1S/C8H6F2N2S/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8/h1-3,7H,11H2

InChI Key

OOVBATIABWVUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C(F)F)N

Origin of Product

United States

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